molecular formula C6H10ClN3O B1480710 1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride CAS No. 2031269-39-1

1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride

Cat. No.: B1480710
CAS No.: 2031269-39-1
M. Wt: 175.61 g/mol
InChI Key: IKHKPUKAOXYOCG-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C6H11ClN4•HCl . It is used in proteomics research . It is also a raw material for the drug Avanafil .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.63 . Other physical and chemical properties are not directly available from the search results.

Biochemical Analysis

Biochemical Properties

1-(2-aminoethyl)pyrimidin-2(1H)-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction can influence the stability and function of collagen, a critical structural protein in the extracellular matrix.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells . This inhibition can reduce fibrosis, a pathological process characterized by excessive deposition of extracellular matrix components.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to collagen prolyl 4-hydroxylases, inhibiting their activity and thereby reducing the hydroxylation of proline residues in collagen . This inhibition can lead to decreased stability and function of collagen, ultimately affecting the extracellular matrix.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit collagen synthesis without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to affect the activity of collagen prolyl 4-hydroxylases, which are involved in the hydroxylation of proline residues in collagen . This interaction can influence metabolic flux and metabolite levels, ultimately affecting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms can help optimize its therapeutic potential and minimize off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with collagen prolyl 4-hydroxylases and inhibit their activity. This localization is crucial for its role in modulating collagen synthesis and extracellular matrix stability.

Properties

IUPAC Name

1-(2-aminoethyl)pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-2-5-9-4-1-3-8-6(9)10;/h1,3-4H,2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHKPUKAOXYOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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